molecular formula C16H17ClFN3O B2835900 2-({1-[(2-Chlorophenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine CAS No. 2380083-83-8

2-({1-[(2-Chlorophenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine

Cat. No.: B2835900
CAS No.: 2380083-83-8
M. Wt: 321.78
InChI Key: DCXISYJNYZCKPV-UHFFFAOYSA-N
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Description

2-({1-[(2-Chlorophenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a chlorophenyl group, and a fluoropyrimidine moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2-Chlorophenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine typically involves multiple steps, starting with the preparation of the piperidine ring and the chlorophenyl group. One common method involves the reaction of 2-chlorobenzyl chloride with piperidine to form 1-[(2-chlorophenyl)methyl]piperidine. This intermediate is then reacted with 5-fluoropyrimidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2-Chlorophenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoropyrimidine moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often need polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine compounds.

Scientific Research Applications

2-({1-[(2-Chlorophenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-({1-[(2-Chlorophenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-chloropyrimidine
  • 2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-bromopyrimidine
  • 2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-iodopyrimidine

Uniqueness

Compared to similar compounds, 2-({1-[(2-Chlorophenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine is unique due to the presence of the fluorine atom in the pyrimidine ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable subject for research and development.

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN3O/c17-15-4-2-1-3-12(15)11-21-7-5-14(6-8-21)22-16-19-9-13(18)10-20-16/h1-4,9-10,14H,5-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXISYJNYZCKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)F)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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